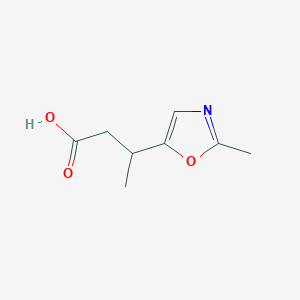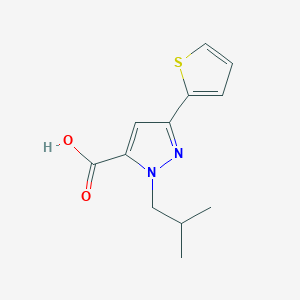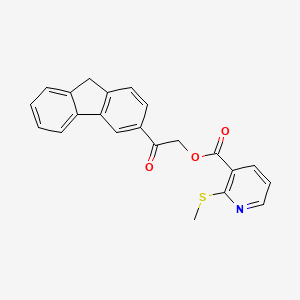
N1-Cyclopropylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cyclopropylpropane-1,2-diamine is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol . This compound features a cyclopropyl group attached to a propane-1,2-diamine backbone, making it a unique structure among diamines. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic methods for producing N1-Cyclopropylpropane-1,2-diamine involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines . This method is efficient and yields moderate to high amounts of the desired product. Another method includes the reaction of 1,2-dichloropropane with liquid ammonia and a catalyst in a high-pressure reactor . The reaction is carried out at temperatures between 160-180°C and pressures of 8-12 MPa for 4-5 hours.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis . The process typically includes the use of high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines or amides.
Aplicaciones Científicas De Investigación
N1-Cyclopropylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use . The compound’s unique structure allows it to bind effectively to its targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: Similar in structure but lacks the cyclopropyl group.
1,3-Diaminopropane: Another diamine with a different arrangement of amine groups.
Cyclohexane-1,2-diamine: Contains a cyclohexane ring instead of a cyclopropyl group.
Uniqueness
N1-Cyclopropylpropane-1,2-diamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are advantageous.
Propiedades
Fórmula molecular |
C6H14N2 |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
1-N-cyclopropylpropane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-5(7)4-8-6-2-3-6/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
ZVYNOWJWZZUJGV-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)








